![molecular formula C9H5FN2O3 B2669469 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944896-72-4](/img/structure/B2669469.png)
3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Insecticidal Activities
Derivatives of 2-fluorophenyl-1,3,4-oxadiazoles have been synthesized and evaluated for their insecticidal activities, showing potential as insecticides against armyworms. The research explores the synthesis process and the efficacy of these compounds, suggesting a possible mechanism for their action and their potential application in agricultural pest control (Shi et al., 2000).
Optical Materials and Devices
The study of 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole derivatives reveals their application in organic light-emitting diodes (OLEDs), demonstrating their potential for high efficiency and reduced efficiency rolloff at high current densities. This research contributes to the development of materials for optoelectronic devices, highlighting the importance of molecular design in achieving desirable electronic properties (Cooper et al., 2022).
Nonlinear Optical Characterization
Novel 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl groups have been synthesized and characterized for their nonlinear optical properties. These properties indicate potential applications in optoelectronics, with specific derivatives showing promising optical limiting behavior suitable for protecting sensors and human eyes from intense light sources (Chandrakantha et al., 2011).
Anticancer and Antimicrobial Studies
A series of 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives have been synthesized and evaluated for their in vitro anticancer activity. Some compounds exhibited significant activity against a broad spectrum of cancer cell lines, indicating their potential as lead compounds for anticancer drug development (Aboraia et al., 2006). Additionally, antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles revealed compounds with very good antimicrobial activity, suggesting their potential application in developing new antimicrobial agents (Karthikeyan et al., 2008).
Sensing Applications
Research into fluorescent pH sensors constructed from heteroatom-containing luminogens demonstrates the potential of oxadiazole derivatives for environmental and biomedical sensing applications. These sensors exhibit reversible fluorescence changes in response to pH variations, offering promising tools for detecting acidic and basic conditions in various settings (Yang et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-4-2-1-3-5(6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHUTISCONIKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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